1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-8-5-16(13-19(18)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXINCXMHQOAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the sulfonylated piperidine with 3,4-dimethoxyaniline under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is an analysis of three compounds from and one from :
Critical Analysis of Substituent Effects
Sulfonyl vs. This difference may alter binding affinity to targets like viral entry proteins or enzymes . Oxazole-containing analogues () exhibit higher purity (>99.8% in one case), suggesting better synthetic reproducibility, but their biological activity may hinge on aromatic stacking (naphthyl groups) rather than sulfonyl-mediated interactions.
Aromatic vs. Aliphatic Side Chains :
- The 3,4-dimethoxyphenyl group in the target compound provides moderate hydrophilicity compared to the naphthyl or benzyl groups in analogues. This could reduce blood-brain barrier penetration but improve aqueous solubility .
In contrast, the target compound’s unmodified piperidine may allow greater rotational flexibility, affecting binding kinetics .
Biological Activity
Overview
1-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a sulfonamide group, and methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
- Molecular Formula : C21H24ClN3O5S
- Molecular Weight : 465.95 g/mol
- IUPAC Name : 1-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonamide group enhances hydrogen bonding capabilities, which may facilitate selective binding to target sites in tumor cells while sparing normal cells. This selectivity is crucial for developing effective anti-cancer therapies.
Anti-Cancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant anti-tumor activity. Research suggests that these compounds can selectively induce cytotoxic effects on cancer cells while exhibiting lower toxicity towards healthy cells. The presence of the chlorobenzenesulfonyl group contributes to this selectivity by enhancing the compound's interaction with tumor-specific targets.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise as an anti-inflammatory agent. The structural motifs present in the molecule are believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-fluorobenzenesulfonyl)-N'-[(1E)-(3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide | Similar sulfonamide group; methoxy substitution | Anti-inflammatory |
| N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide | Different nitrogen heterocycle; hydroxy groups | Antioxidant properties |
| 3-(4-chloro-benzenesulfonyl)-benzaldehyde derivatives | Aldehyde instead of hydrazide; sulfonamide present | Cytotoxic activity against tumor cells |
This table illustrates how the unique combination of functional groups in this compound may confer specific therapeutic properties not found in its analogs.
Case Studies and Research Findings
Recent research has focused on elucidating the specific mechanisms through which this compound exerts its biological effects. Some notable findings include:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound selectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells, while showing minimal effects on normal fibroblasts.
- Inflammatory Response Modulation : Animal models have indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential application in chronic inflammatory diseases.
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions between piperidine derivatives and activated carboxylic acids (e.g., using HATU or EDCI as coupling agents) .
- Step 2 : Sulfonylation of the piperidine nitrogen with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
- Step 3 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, optimized for regioselectivity .
Key considerations : Reaction progress is monitored via TLC, and purity is verified by HPLC (>95%). Solvent selection (e.g., DMF vs. methanol) impacts yield due to solubility differences in intermediates .
Q. How is the compound structurally characterized, and what analytical methods are critical for confirming its identity?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify key groups (e.g., sulfonyl protons at δ 7.6–7.8 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 479.0) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S, and Cl percentages (e.g., %C deviation <0.3%) .
- IR spectroscopy : Peaks at 1630–1650 cm confirm carboxamide C=O stretching, while sulfonyl S=O appears at 1150–1200 cm .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the 3,4-dimethoxyphenyl or sulfonyl groups to enhance biological activity?
- 3,4-Dimethoxyphenyl modifications :
- Sulfonyl group variations :
- Bulkier substituents (e.g., 4-methylbenzenesulfonyl) decrease enzyme inhibition potency due to steric hindrance .
- Chlorine at the para position enhances target selectivity (e.g., IC of 0.8 µM vs. 2.1 µM for non-chlorinated analogs) .
Q. How can researchers resolve contradictions in reported enzyme inhibition data across similar piperidine-4-carboxamides?
Discrepancies may arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ionization states of functional groups .
- Enzyme isoform specificity : Carbonic anhydrase II vs. IX isoforms show divergent inhibition profiles (e.g., 10-fold difference in IC) .
- Data normalization : Control experiments (e.g., using acetazolamide as a reference inhibitor) standardize results .
Recommendation : Validate findings using orthogonal assays (e.g., fluorescence polarization and ITC) and cross-reference with crystallographic data .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties in preclinical studies?
- In vitro ADME :
- In vivo pharmacokinetics :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
